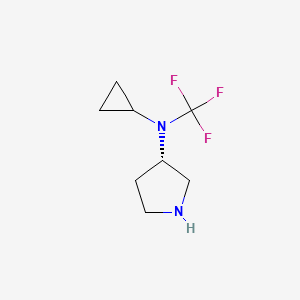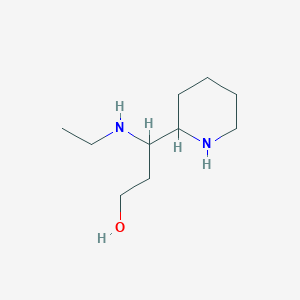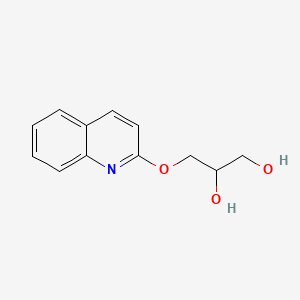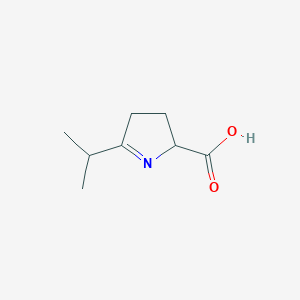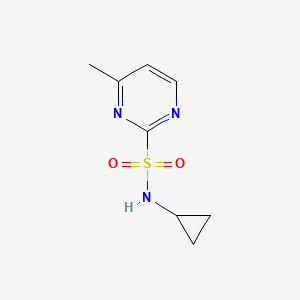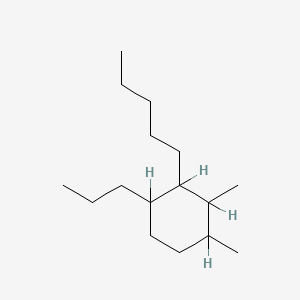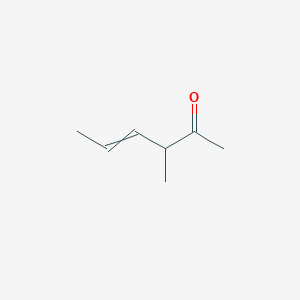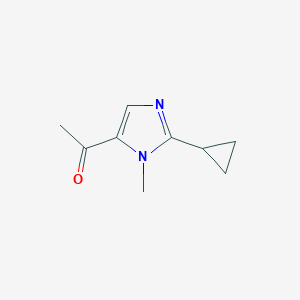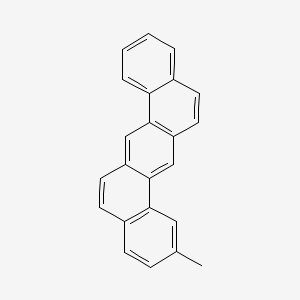![molecular formula C12H14ClN B13961619 4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
4-[(3-chlorophenyl)Methylene]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-chlorophenyl)Methylene]piperidine is an organic compound with the molecular formula C12H14ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3-chlorophenyl group attached to the piperidine ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)Methylene]piperidine typically involves the condensation of 3-chlorobenzaldehyde with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methylene bridge. The reaction mixture is often refluxed in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-chlorophenyl)Methylene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(3-chlorophenyl)Methylene]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(3-chlorophenyl)Methylene]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in biological processes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, which lacks the 3-chlorophenyl and methylene groups.
3-chlorobenzaldehyde: A precursor in the synthesis of 4-[(3-chlorophenyl)Methylene]piperidine.
N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the 3-chlorophenyl group and the methylene bridge, which confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other piperidine derivatives.
Eigenschaften
Molekularformel |
C12H14ClN |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H14ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,8-9,14H,4-7H2 |
InChI-Schlüssel |
NIWRKNQTXNNSCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1=CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
